Methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate
Overview
Description
Methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate is a complex organic compound with a unique structure that includes a chloro-substituted aniline moiety, a cycloheptyl ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate typically involves multiple steps, starting with the preparation of 3-chloro-2-methylaniline. One method involves the reduction of 6-chloro-2-nitrotoluene using a hydrogenation catalyst such as nickel, platinum, or palladium under controlled conditions . The resulting 3-chloro-2-methylaniline is then reacted with cycloheptanone and methyl 3-oxopropanoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aniline moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Nickel (Ni), Platinum (Pt), or Palladium (Pd) catalysts
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted aniline moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The cycloheptyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylaniline
- Methyl 3-(2-methylanilino)-2-cycloheptyl-3-oxopropanoate
- Methyl 3-(3-chloroanilino)-2-cycloheptyl-3-oxopropanoate
Uniqueness
Methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate is unique due to the combination of its functional groups and the presence of the cycloheptyl ring. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-(3-chloro-2-methylanilino)-2-cycloheptyl-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-12-14(19)10-7-11-15(12)20-17(21)16(18(22)23-2)13-8-5-3-4-6-9-13/h7,10-11,13,16H,3-6,8-9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSJUWFJYSNEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C2CCCCCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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